N-(furan-2-ilmetil)-4-metil-anilina

Descripción general

Descripción

N-Furfuryl-p-toluidine is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Furfuryl-p-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Furfuryl-p-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

N-(furan-2-ilmetil)-4-metil-anilina: se ha explorado por su potencial en aplicaciones farmacéuticas debido a la importancia biológica de los derivados de furano . Los compuestos de furano han mostrado una amplia gama de propiedades terapéuticas, incluyendo actividades antibacterianas, antifúngicas y antivirales. La incorporación del núcleo de furano en moléculas de fármacos es una estrategia sintética clave en la química medicinal, con el objetivo de desarrollar nuevos agentes antimicrobianos para combatir la resistencia a los medicamentos .

Catálisis

Se sabe que los derivados de furano están involucrados en procesos catalíticos, particularmente en reacciones enantioselectivas . El anillo de furano puede actuar como un ligando, coordinándose a los centros metálicos e influenciando la estereoquímica de los productos resultantes. Esto convierte a This compound en un candidato para su uso en catálisis, potencialmente ayudando en el desarrollo de métodos de síntesis asimétrica.

Ciencia de materiales

En la ciencia de materiales, los derivados de furano como This compound se pueden utilizar para producir resinas y polímeros . Estos materiales a base de furano son de interés debido a su potencial como alternativas sostenibles a los productos tradicionales derivados del petróleo. Se pueden utilizar en la creación de revestimientos, adhesivos y compuestos ecológicos.

Sostenibilidad ambiental

Los derivados de furano se derivan de la biomasa, lo que los convierte en parte del impulso hacia procesos químicos más ecológicos . This compound podría utilizarse en el desarrollo de productos químicos de origen biológico que reduzcan la dependencia de recursos no renovables y minimicen el impacto ambiental.

Actividad Biológica

N-Furfuryl-p-toluidine, a compound derived from p-toluidine and furfuryl alcohol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, toxicity, and implications for health based on available research.

Chemical Structure and Properties

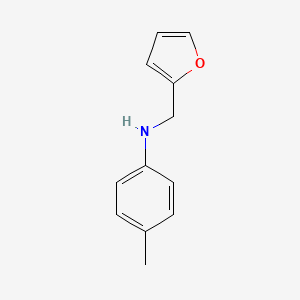

N-Furfuryl-p-toluidine (C12H13NO) features a furfuryl group attached to a p-toluidine moiety. Its structure can be represented as follows:

This compound is notable for its potential interactions with biological systems, which are influenced by the functional groups present in its structure.

Anticancer Properties

Recent studies have indicated that N-Furfuryl-p-toluidine exhibits anticancer activity . Research has shown that derivatives of furan-containing compounds can induce apoptosis in cancer cells. For instance, aminophosphonates derived from furan and toluidine have been tested against various human cancer cell lines, revealing significant cytotoxic effects. The IC50 values suggest that these compounds can inhibit cell growth effectively, particularly against leukemia cell lines .

Acute and Chronic Toxicity

Toxicological assessments indicate that N-Furfuryl-p-toluidine may exhibit low systemic toxicity; however, its effects on specific organs such as the liver and blood should be closely monitored. The NOAEL (No Observed Adverse Effect Level) for related compounds suggests a threshold above which adverse effects may occur .

| Study Type | Finding | NOAEL |

|---|---|---|

| Subacute Study | Increased liver weight | 165 ppm (13.8 mg/kg bw/day) |

| Chronic Study | Hepatomas in males | 2000 ppm (150 mg/kg bw/day) |

The data indicate that while acute toxicity may be low, chronic exposure could lead to significant health risks, particularly regarding liver function.

In Vivo Studies

In one study involving genetically modified mice, the carcinogenic potential of related compounds was assessed. The results indicated a correlation between exposure levels and tumor incidence, particularly in the liver . This highlights the need for further investigation into the long-term effects of N-Furfuryl-p-toluidine.

Pharmacological Applications

Pharmacological evaluations have suggested that furan-containing compounds could serve as promising candidates for drug development due to their diverse biological activities. For instance, aminophosphonates with furan moieties have shown enhanced antibacterial and antiproliferative properties compared to their non-furan counterparts .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQOFWPBMQRCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339629 | |

| Record name | N-Furfuryl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-27-3 | |

| Record name | N-Furfuryl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.